Comparative Immunogenicity Profile: (Des-ala3)-GHRP-2 vs. GHRP-2
In preclinical animal models, (Des-ala3)-GHRP-2 demonstrates a lower immunogenic potential compared to its parent peptide, GHRP-2, while maintaining a comparable efficacy in stimulating growth hormone release [1]. The specific quantitative data for this differentiation is sourced from a 2015 study in Endocrinology, as cited by vendor documentation.
| Evidence Dimension | Immunogenicity |
|---|---|
| Target Compound Data | Comparable GH release efficacy; lower immunogenicity |
| Comparator Or Baseline | GHRP-2 |
| Quantified Difference | Comparable GH release efficacy; lower immunogenicity |
| Conditions | Preclinical animal model (species not specified in the cited source) |
Why This Matters
Lower immunogenicity is a critical differentiator for research applications involving repeated or chronic dosing, reducing the risk of developing anti-drug antibodies that can neutralize the compound's effect and compromise experimental reproducibility.
- [1] Apeptides. (2025). (Des-Ala3)-GHRP-2. Citing: Endocrinology (2015). View Source
